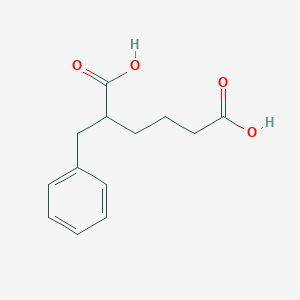
2-Benzylhexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylhexanedioic acid is an organic compound with the molecular formula C13H16O4. It is a derivative of hexanedioic acid, where a benzyl group is attached to the second carbon of the hexanedioic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzylhexanedioic acid can be synthesized through several methods. One common approach involves the alkylation of hexanedioic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylhexanedioic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) and benzyl bromide (C6H5CH2Br) under reflux.
Major Products Formed
Oxidation: 2-Carboxyhexanedioic acid.
Reduction: 2-Benzylhexanediol.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzylhexanedioic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzylhexanedioic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in carboxylic acid metabolism. The benzyl group can enhance the compound’s affinity for certain enzymes, leading to increased reactivity and specificity . The pathways involved include oxidation-reduction reactions and esterification processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl alcohol: Contains a benzyl group but lacks the carboxylic acid functionality.
2-Phenylhexanedioic acid: Similar structure but with a phenyl group instead of a benzyl group, leading to different chemical properties.
Uniqueness
2-Benzylhexanedioic acid is unique due to the presence of both the benzyl group and the hexanedioic acid chain. This combination imparts distinct chemical properties, making it useful in various synthetic and industrial applications .
Propiedades
Número CAS |
22935-14-4 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-benzylhexanedioic acid |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-4-7-11(13(16)17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17) |
Clave InChI |
CZICSOZHJCBPNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


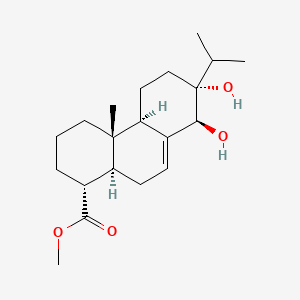

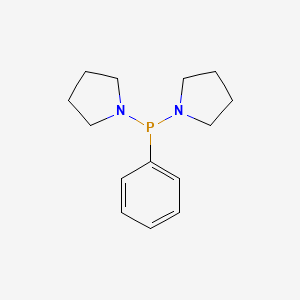
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

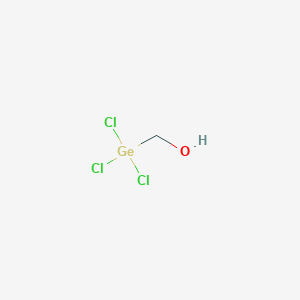
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
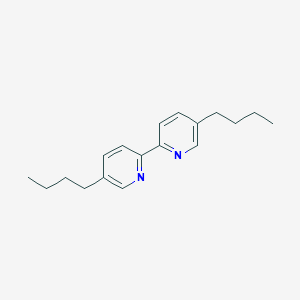
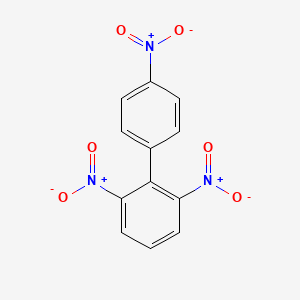
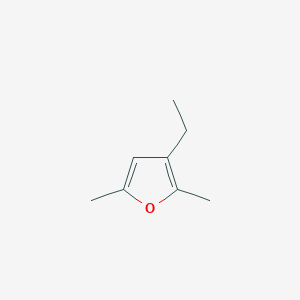

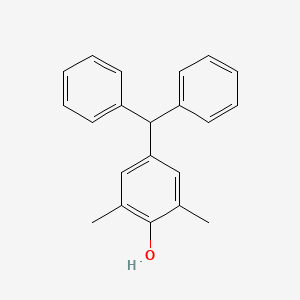
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
